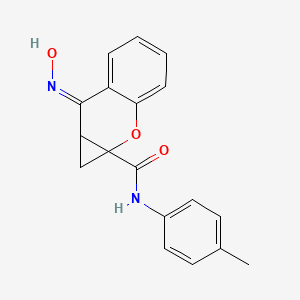
Thccc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 3, identified by the PubMed ID 21105727, is a synthetic organic compound with the IUPAC name (6E)-6-(hydroxyimino)-N-(4-methylphenyl)-2-oxatricyclo[5.4.0.0^{3,5}]undeca-1(11),7,9-triene-3-carboxamide . This compound is known for its unique structure and significant biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of compound 3 involves several steps, starting with the formation of the tricyclic core structure. The synthetic route typically includes the following steps:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyimino group: This step involves the reaction of the intermediate with hydroxylamine under specific conditions.
Attachment of the N-(4-methylphenyl) group: This is done through a coupling reaction using appropriate reagents and catalysts.
Chemical Reactions Analysis
Compound 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound 3 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of compound 3 involves its interaction with specific molecular targets. It has been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the induction of type-I interferons and pro-inflammatory cytokines . This activation is achieved through the binding of compound 3 to the STING protein, resulting in a conformational change that triggers downstream signaling pathways.
Comparison with Similar Compounds
Compound 3 can be compared with other similar compounds, such as:
diABZI (compound 3 trihydrochloride): This compound also activates the STING pathway but has different physicochemical properties, such as increased bioavailability.
2’3’-cGAMP: Another STING agonist, but with a different mechanism of activation and molecular structure.
The uniqueness of compound 3 lies in its non-nucleotide-based structure and its ability to maintain the open conformation of the STING protein during activation, which differs from the classical STING agonists .
References
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(7Z)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16+ |
InChI Key |
VKCTUZKPBYSTDW-CAPFRKAQSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N/O)/C4=CC=CC=C4O3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
THCCC; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















